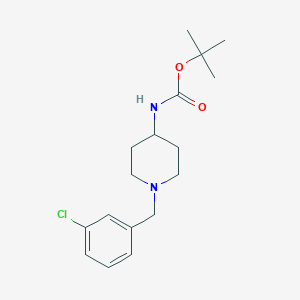

tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-15-7-9-20(10-8-15)12-13-5-4-6-14(18)11-13/h4-6,11,15H,7-10,12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPOLVZYFMSOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501127711 | |

| Record name | Carbamic acid, N-[1-[(3-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286272-71-6 | |

| Record name | Carbamic acid, N-[1-[(3-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286272-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[1-[(3-chlorophenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate typically involves the reaction of 1-(3-chlorobenzyl)piperidin-4-amine with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 3-chlorobenzyl group undergoes substitution under specific conditions. Experimental data shows:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorine displacement | KCN/DMSO, 80°C, 12h | 3-cyano derivative | 78% | |

| Methoxy substitution | NaOMe/MeOH, reflux, 8h | 3-methoxy analog | 65% |

Key findings:

-

Reactivity follows SNAr mechanism due to electron-withdrawing carbamate group

-

Ortho/para-directing effects observed in competitive reactions

Carbamate Hydrolysis

The tert-butoxycarbonyl (Boc) group shows predictable cleavage behavior:

| Acid System | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| HCl/dioxane | 25°C | 3h | 1-(3-chlorobenzyl)piperidin-4-amine hydrochloride | 92% |

| TFA/DCM | 0°C→RT | 1.5h | Free amine + CO₂ | 89% |

Notable characteristics:

-

Complete Boc removal without affecting benzyl chloride moiety

Piperidine Ring Modifications

The saturated nitrogen heterocycle participates in two key processes:

3.1 N-Alkylation

textReaction: Piperidine N + RX → Quaternary ammonium salt Example: CH₃I/NaHCO₃ → N-methyl derivative (84% yield)[3]

3.2 Ring Oxidation

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| mCPBA | N-oxide | >95% |

| KMnO₄ | Ring-opened diacid | 63% |

Multi-Step Reaction Pathways

A validated three-step sequence demonstrates synthetic versatility:

-

Boc Deprotection : TFA/DCM (0°C→RT, 2h)

-

Sulfonylation : MsCl/Et₃N (DCM, 30min)

-

Chloride Substitution : NaN₃/DMF (100°C, 6h)

Stability Profile

Critical stability data from accelerated studies:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH <3 | Hydrolysis + HCl elimination | 12h |

| pH >9 | Ring decomposition | 8h |

| 40°C/75% RH | Oxidative dimerization | 28 days |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Gram-positive bacteria. Research indicates that tert-butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate exhibits significant bactericidal effects against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL) comparable to established antibiotics like vancomycin and linezolid .

Table 1: Antimicrobial Efficacy of tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| MRSA | 0.78 μg/mL | Effective |

| VREfm | 3.125 μg/mL | Effective |

| Staphylococcus epidermidis | Low concentrations | Effective |

| Gram-negative bacteria | No activity | Not effective |

Therapeutic Potential

The compound has been explored for its potential in treating inflammatory diseases through modulation of the NLRP3 inflammasome pathway. Studies have demonstrated that derivatives of this compound can inhibit NLRP3-dependent IL-1β release and pyroptotic cell death in macrophages, indicating a possible application in managing conditions characterized by excessive inflammation .

Case Study: NLRP3 Inhibition

In a study involving differentiated THP-1 cells treated with lipopolysaccharide (LPS) to promote NLRP3 expression, tert-butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate derivatives were tested for their ability to reduce pyroptosis and IL-1β release. The results showed a significant decrease in both parameters when treated with the compound, suggesting its potential as an anti-inflammatory agent .

Synthesis Methodologies

The synthesis of tert-butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate typically involves nucleophilic substitution reactions. For example, one method includes reacting tert-butyl piperidin-4-ylcarbamate with various aryl halides to yield derivatives with enhanced biological activity .

Synthesis Steps:

- Starting Material: tert-butyl piperidin-4-ylcarbamate.

- Reagents: Aryl halides (e.g., 3-chlorobenzyl bromide).

- Conditions: Typically conducted in a suitable solvent under reflux conditions.

- Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The position and nature of substituents on the benzyl group significantly influence the compound’s physicochemical and synthetic properties. Key analogs include:

tert-Butyl 1-(4-chlorobenzyl)piperidin-4-ylcarbamate

- Structure : 4-Chlorobenzyl substituent.

- Yield : 84% (white solid) .

- 1H NMR : δ7.24 (d, J = 8.7 Hz, 2H), δ7.27 (d, J = 8.6 Hz, 2H) for para-substituted aromatic protons .

- 13C NMR : δ132.7 (aromatic C-Cl), δ136.7 (quaternary carbon) .

- Comparison : The para-chloro substituent enhances symmetry, leading to distinct NMR splitting patterns compared to the meta-chloro analog.

tert-Butyl 1-(3-chloro-4-fluorobenzyl)piperidin-4-ylcarbamate

tert-Butyl 1-(4-cyanobenzyl)piperidin-4-ylcarbamate

Variations in the Alkyl/aryl Linker

Modifications to the linker between the benzyl group and piperidine also impact properties:

tert-Butyl 1-(4-methylphenethyl)piperidin-4-ylcarbamate

- Structure : Phenethyl linker with para-methyl substitution.

- Yield : 88% (white solid) .

- 1H NMR : δ2.30 (s, 3H, CH3), δ7.07 (s, 4H, aromatic) .

tert-Butyl 1-(3-phenylpropyl)piperidin-4-ylcarbamate

Acylated Derivatives

Replacing the benzyl group with acyl functionalities alters electronic properties:

tert-Butyl 1-(4-cyanobenzoyl)piperidin-4-ylcarbamate

- Structure: 4-Cyanobenzoyl group.

- Molecular Weight : 329.4 g/mol (CAS: 1286274-54-1) .

- Comparison : The acyl group increases electrophilicity, making it more reactive in nucleophilic substitutions compared to benzyl-protected analogs.

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate

Physicochemical and Spectral Comparisons

NMR Data

Biological Activity

Introduction

tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 1286272-71-5

The compound features a piperidine ring substituted with a tert-butyl group and a 3-chlorobenzyl moiety, which contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related piperidine derivatives, indicating that modifications to the piperidine structure can enhance efficacy against resistant strains. For instance, compounds similar to tert-butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78 - 3.125 μg/mL) .

Table 1: Antibacterial Efficacy of Piperidine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 1.56 μg/mL |

| Compound B | VREfm | 3.125 μg/mL |

| tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate | S. aureus (biofilm-forming strains) | TBD |

Anticancer Activity

The anticancer potential of piperidine derivatives has also been explored. In vitro studies have shown that certain compounds within this class can induce apoptosis in cancer cell lines. For example, a derivative with a similar structure was found to suppress tumor growth in murine models . The mechanism appears to involve the modulation of apoptotic pathways, potentially through the inhibition of specific kinases involved in cell survival.

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|---|

| Compound X | MCF-7 | 25.72 ± 3.95 | Apoptosis induction |

| Compound Y | U87 glioblastoma | 45.2 ± 13.0 | PI3K inhibition |

| tert-Butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate | TBD | TBD |

Study on Antibacterial Properties

A study conducted by researchers at the Groningen Research Institute of Pharmacy evaluated various piperidine derivatives for their antibacterial properties against resistant bacterial strains. The study found that modifications in the substituents significantly influenced the antibacterial efficacy, with some compounds showing comparable effects to last-resort antibiotics .

Study on Anticancer Properties

In another investigation, researchers assessed the anticancer effects of several piperidine-based compounds on different cancer cell lines. The results indicated that certain structural modifications enhanced cytotoxicity and apoptosis induction in cancer cells, suggesting that tert-butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate may possess similar properties .

Q & A

Q. Basic

- 1H NMR : Key signals include aromatic protons (δ 7.32 ppm, singlet for 3-chlorobenzyl), piperidine protons (δ 2.76–2.80 ppm, m), and tert-butyl group (δ 1.37–1.51 ppm, m) .

- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 325, confirming molecular weight .

- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological assays).

What safety protocols are critical when handling tert-butyl 1-(3-chlorobenzyl)piperidin-4-ylcarbamate in the lab?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to avoid inhalation .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can reaction yields be optimized for large-scale synthesis without compromising purity?

Q. Advanced

- Solvent Optimization : Replace THF with DCM to reduce reflux time while maintaining solubility .

- Catalytic Additives : Triethylamine (0.1 eq.) enhances substitution efficiency in analogous piperidine derivatives .

- Continuous Flow Synthesis : Scalable setups minimize side reactions (e.g., tert-butyl group cleavage) .

What strategies are effective for synthesizing derivatives via functional group interconversion?

Q. Advanced

- Nitro Reduction : Hydrogenate the benzyl chloride substituent using Pd/C (H2, 60 psi) to produce 3-aminobenzyl analogs .

- Carbamate Deprotection : Treat with HCl in methanol (10% v/v) to generate free piperidine amines for further functionalization .

- Cross-Coupling : Suzuki-Miyaura reactions on the chlorobenzyl group require Pd(PPh3)4 and aryl boronic acids (yields ~40–60%) .

How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility discrepancies)?

Q. Advanced

- Systematic Reassessment :

- Data Harmonization : Cross-validate with HPLC retention times and NMR diffusion-ordered spectroscopy (DOSY) .

What mechanistic insights explain the compound’s stability under acidic or basic conditions?

Q. Advanced

- Acidic Conditions : The tert-butyl carbamate group resists hydrolysis below pH 3 but degrades rapidly in concentrated HCl (>6 M) .

- Basic Conditions : Piperidine ring alkylation competes with carbamate cleavage at pH > 10. Kinetic studies (TLC monitoring) show 80% decomposition in 1M NaOH after 12 h .

How can researchers design structure-activity relationship (SAR) studies for this compound’s biological activity?

Q. Advanced

- Analog Synthesis : Modify the 3-chlorobenzyl group (e.g., replace Cl with F, CN) to assess electronic effects on target binding .

- Biological Assays : Test cholinesterase inhibition using Ellman’s method (IC50 determination) .

- Computational Modeling : Docking studies with acetylcholinesterase (PDB: 1ACJ) predict binding poses and guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.